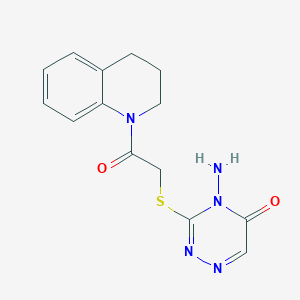
4-amino-3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C14H15N5O2S and its molecular weight is 317.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-amino-3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,2,4-triazin-5(4H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2S, with a molecular weight of approximately 320.38 g/mol. The compound features a triazine ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazine and quinoline moieties exhibit significant antimicrobial properties. The presence of the thiol group in this compound enhances its ability to disrupt microbial cell integrity. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 |
| Escherichia coli | Moderate inhibition | 64 |
| Candida albicans | Strong inhibition | 16 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that this compound may target specific pathways involved in tumor growth.
The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis and cellular metabolism. The triazine ring can interact with DNA or RNA, leading to disruptions in replication and transcription processes.
Case Studies
-
In vitro Study on Antimicrobial Efficacy
A study conducted on a series of triazine derivatives, including our compound of interest, demonstrated strong antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study reported an MIC range from 16 to 64 µg/mL depending on the specific derivative tested . -
Anticancer Activity Assessment
Another research project evaluated the cytotoxic effects of triazine derivatives on various cancer cell lines such as HeLa and MCF-7. Results indicated that the compound induced significant cell death at concentrations above 20 µM, correlating with increased levels of apoptotic markers .
属性
IUPAC Name |
4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c15-19-12(20)8-16-17-14(19)22-9-13(21)18-7-3-5-10-4-1-2-6-11(10)18/h1-2,4,6,8H,3,5,7,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBJLNLMZKOMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=CC(=O)N3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














